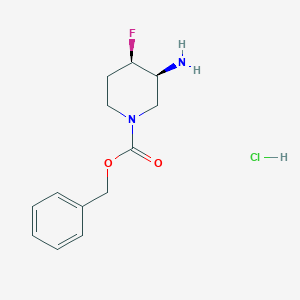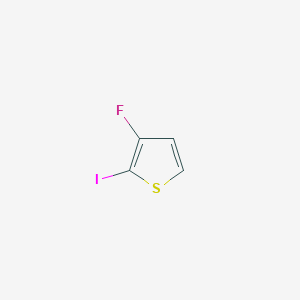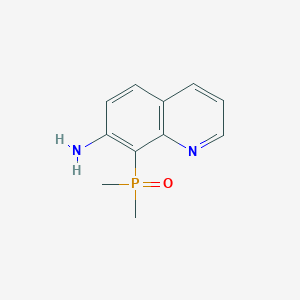
(7-Aminoquinolin-8-yl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Aminoquinolin-8-yl)dimethylphosphine oxide is a compound that combines the structural features of 8-aminoquinoline and dimethylphosphine oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminoquinolin-8-yl)dimethylphosphine oxide typically involves the reaction of 8-aminoquinoline with dimethylphosphine oxide. One common method is the diazotization of the corresponding P(O)Me2-substituted amine in non-aqueous media . This method provides the target product as a stable solution, which can be used in further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar diazotization methods. The process is optimized for high yield and purity, ensuring that the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(7-Aminoquinolin-8-yl)dimethylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(7-Aminoquinolin-8-yl)dimethylphosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of (7-Aminoquinolin-8-yl)dimethylphosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also participate in electron transfer processes, affecting the redox state of the system.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: A related compound with similar phosphine oxide functionality.
8-Aminoquinoline: Shares the quinoline structure but lacks the phosphine oxide group.
(Diazomethyl)dimethylphosphine oxide: Another phosphine oxide derivative with different reactivity.
Uniqueness
(7-Aminoquinolin-8-yl)dimethylphosphine oxide is unique due to its combination of 8-aminoquinoline and dimethylphosphine oxide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
Molecular Formula |
C11H13N2OP |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
8-dimethylphosphorylquinolin-7-amine |
InChI |
InChI=1S/C11H13N2OP/c1-15(2,14)11-9(12)6-5-8-4-3-7-13-10(8)11/h3-7H,12H2,1-2H3 |
InChI Key |
YKXQYJDEHUVRSX-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


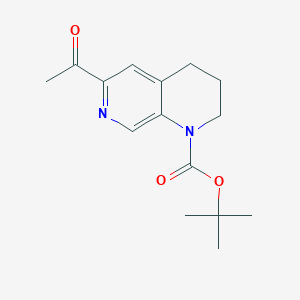

![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
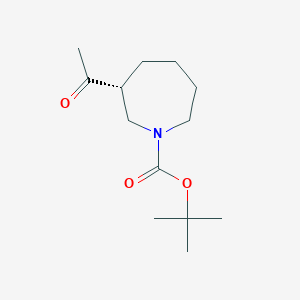
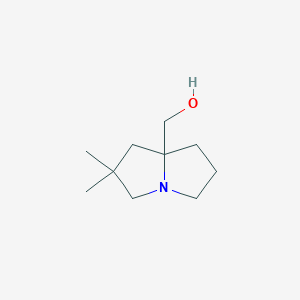
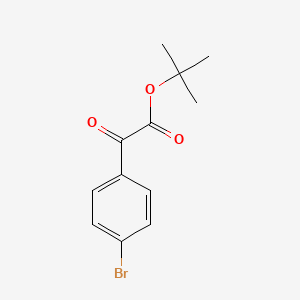
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
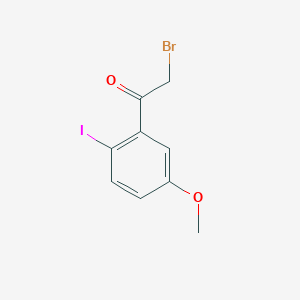
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
